REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([C:9]2[CH:10]=[C:11]([C:16]([O:18]C)=[O:17])[C:12](=[O:15])[NH:13][CH:14]=2)[CH:6]=[CH:7][CH:8]=1.Cl.C(O)(=O)C>>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([C:9]2[CH:10]=[C:11]([C:16]([OH:18])=[O:17])[C:12](=[O:15])[NH:13][CH:14]=2)[CH:6]=[CH:7][CH:8]=1 |f:1.2|
|
Name
|
Methyl 1,2-dihydro-5-(3-methoxyphenyl)-2-oxo-3-pyridinecarboxylate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC=1C=C(C=CC1)C=1C=C(C(NC1)=O)C(=O)OC
|
Name
|
hydrochloric acid acetic acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl.C(C)(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C(C=CC1)C=1C=C(C(NC1)=O)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |